6-Amino-2,3,4-trifluorophenol
Description
6-Amino-2,3,4-trifluorophenol is a fluorinated phenolic compound featuring an amino group at position 6 and fluorine atoms at positions 2, 3, and 4 on the aromatic ring. Fluorinated phenols are prized for their enhanced stability, acidity, and bioavailability compared to non-fluorinated counterparts due to fluorine’s electronegativity and small atomic radius .
Properties
CAS No. |
163734-03-0 |
|---|---|
Molecular Formula |
C6H4F3NO |
Molecular Weight |
163.1 g/mol |
IUPAC Name |
6-amino-2,3,4-trifluorophenol |
InChI |
InChI=1S/C6H4F3NO/c7-2-1-3(10)6(11)5(9)4(2)8/h1,11H,10H2 |
InChI Key |
VEPKZQHPDWUTBU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)F)O)N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)O)N |
Synonyms |
Phenol, 6-amino-2,3,4-trifluoro- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of gelsemine is a complex process due to its intricate molecular structure. One notable synthetic route involves an organocatalytic Diels-Alder reaction, which is highly diastereoselective and enantioselective. This reaction is followed by several steps, including intramolecular cyclization and functional group transformations, to construct the gelsemine molecule .
Industrial Production Methods
Industrial production of gelsemine typically involves extraction from natural sources, particularly from the Gelsemium elegans plant. The extraction process includes harvesting the plant material, followed by solvent extraction and purification steps to isolate gelsemine. Due to its high toxicity, the production process requires stringent safety measures to protect workers and the environment .
Chemical Reactions Analysis
Types of Reactions
Gelsemine undergoes various chemical reactions, including:
Oxidation: Gelsemine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in gelsemine, potentially altering its pharmacological properties.
Substitution: Gelsemine can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in the chemical reactions of gelsemine include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from the chemical reactions of gelsemine depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gelsemine derivatives with altered pharmacological properties, while reduction reactions can yield simpler analogs of gelsemine .
Scientific Research Applications
Mechanism of Action
Gelsemine exerts its effects primarily by acting as an agonist of the mammalian glycine receptor. Activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, resulting in muscle relaxation and paralysis. The molecular targets and pathways involved in gelsemine’s action include the glycine receptor and associated signaling pathways that regulate neuronal activity and muscle function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 6-amino-2,3,4-trifluorophenol (inferred properties) with its analogs:
Key Observations :
- Fluorine vs. Chlorine: Fluorinated phenols exhibit lower pKa (higher acidity) compared to chlorinated analogs due to stronger electron-withdrawing effects, enhancing their reactivity in nucleophilic substitutions .
- Positional Isomerism: The 5-amino-2,3,4-trifluorophenol isomer (CAS 956489-12-6) demonstrates high synthetic yields (90%), suggesting that the amino group’s position significantly impacts synthetic accessibility .
Anti-Inflammatory Activity
While this compound’s biological data are unavailable, structurally related pyridine derivatives (e.g., 6-amino-2,4,5-trimethylpyridin-3-ol) show potent inhibition of TNF-α-induced monocyte adhesion, a key mechanism in inflammatory bowel disease (IBD). This suggests fluorinated phenolic scaffolds may similarly target inflammatory pathways .
Enzyme Inhibition
coli, highlighting the role of fluorine in enhancing enzyme binding affinity. Hydrophobic substituents (e.g., trifluoromethyl groups) further improve inhibitory potency .
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